molecular formula C19H22O4 B6339583 2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester CAS No. 1171923-89-9

2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester

Cat. No. B6339583
CAS RN: 1171923-89-9
M. Wt: 314.4 g/mol
InChI Key: ULIVSMQQJQQHAL-UHFFFAOYSA-N
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Description

The compound is related to isothiazole derivatives . Isothiazole derivatives have been mentioned in the context of anticancer agents .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis Techniques : The compound was synthesized using a specific sequence of chemical reactions, demonstrating the methodology for producing complex organic molecules (Henry & Jacobs, 2001).

  • Crystal Structure Analysis : Detailed crystal structure analysis of similar compounds has been conducted to understand their molecular configurations and potential applications (Ming & South, 2004).

Advanced Chemical Reactions

  • Cyclic Phosphonic Analogues : Research has explored the reaction of similar compounds to create novel cyclic phosphonic analogues, which could have potential applications in various fields (Budzisz Elż & Pastuszko Slawomir, 1999).

  • Functionalization of Benzene Derivatives : Studies on the functionalization of related benzene compounds have provided insights into chemical modifications and synthesis of new derivatives (Dmowski & Piasecka-Maciejewska, 1998).

Polymer Science

  • Radical Copolymerization : The compound's derivatives have been used in the radical copolymerization process, indicating its utility in polymer science (Knight et al., 2019).

Molecular Rearrangements

  • Chemical Rearrangements : Research has focused on the rearrangement reactions of similar compounds, essential for understanding chemical dynamics and synthesis (Kim, 1986).

Other Applications

  • Synthesis of Esters : The compound has been involved in the synthesis of various esters, highlighting its role in the creation of diverse chemical entities (Zamojski et al., 1970).
  • Methoxycarbonylation Reactions : Its analogues have been used in methoxycarbonylation reactions, suggesting its utility in complex organic synthesis processes (Magro et al., 2010).

properties

IUPAC Name

methyl 2-[(2,4-dimethylphenyl)methoxymethyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-13-8-9-15(14(2)10-13)11-23-12-16-6-5-7-17(21-3)18(16)19(20)22-4/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIVSMQQJQQHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COCC2=C(C(=CC=C2)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester

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